1,8-dichloro-9H-carbazole

Carbazole chlorination Electrophilic aromatic substitution Fukui index

1,8-Dichloro-9H-carbazole (CAS 102871-57-8, molecular formula C₁₂H₇Cl₂N, molecular weight 236.09 g/mol) is a dichlorinated carbazole heterocycle bearing chlorine substituents at the sterically hindered peri-positions 1 and 8 of the tricyclic aromatic framework. Unlike the more common 3,6-dichlorocarbazole isomer (CAS 5599-71-3), this substitution pattern is not accessible via direct electrophilic chlorination of carbazole in meaningful yield, as the C3 and C6 positions are the kinetically favored sites for electrophilic attack.

Molecular Formula C12H7Cl2N
Molecular Weight 236.09 g/mol
Cat. No. B5145758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-dichloro-9H-carbazole
Molecular FormulaC12H7Cl2N
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC3=C2C=CC=C3Cl
InChIInChI=1S/C12H7Cl2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H
InChIKeyXBOVMBTWMSLVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dichloro-9H-Carbazole Procurement Guide: Compound Class, Identity, and Research-Grade Specifications


1,8-Dichloro-9H-carbazole (CAS 102871-57-8, molecular formula C₁₂H₇Cl₂N, molecular weight 236.09 g/mol) is a dichlorinated carbazole heterocycle bearing chlorine substituents at the sterically hindered peri-positions 1 and 8 of the tricyclic aromatic framework . Unlike the more common 3,6-dichlorocarbazole isomer (CAS 5599-71-3), this substitution pattern is not accessible via direct electrophilic chlorination of carbazole in meaningful yield, as the C3 and C6 positions are the kinetically favored sites for electrophilic attack [1]. The compound serves principally as a synthetic intermediate, most notably as a precursor to 1,8-diaminocarbazole building blocks employed in anion receptor chemistry, conducting polymers, and as a functionalization handle for constructing 1,8-disubstituted carbazole-based OLED host materials [2].

Why 3,6-Dichlorocarbazole or Other Dichloro Isomers Cannot Substitute for 1,8-Dichloro-9H-Carbazole in Key Research Applications


The carbazole core exhibits pronounced regiochemical anisotropy: electrophilic aromatic substitution preferentially occurs at the C3 and C6 positions owing to higher Fukui indices (f⁻¹(r)) at these sites, making 3,6-dichlorocarbazole the dominant product of direct chlorination [1]. The 1,8-dichloro isomer is a minor congener in such mixtures precisely because C1 and C8 are less activated toward electrophilic attack [1]. Critically, the peri-1,8-substitution pattern engenders a convergent geometry of the N–H and adjacent functional groups that is structurally impossible to replicate with 3,6-, 1,6-, or 2,7-substituted analogs—this geometry underpins the unique hydrogen-bond-donor array of 1,8-diaminocarbazole-derived anion receptors and governs the morphology-enhancing steric congestion in 1,8-disubstituted OLED hosts [2][3]. Simply procuring 3,6-dichlorocarbazole or the fully chlorinated 1,3,6,8-tetrachlorocarbazole does not provide a viable synthetic entry point to these downstream functional architectures; the substitution pattern is the determinant, not merely the presence of chlorine.

Quantitative Differentiation Evidence for 1,8-Dichloro-9H-Carbazole Versus Closest Analogs


Regioselectivity of Carbazole Chlorination: 1,8-Dichlorocarbazole Is a Minor Product; 3,6-Dichlorocarbazole Predominates

In the comprehensive aqueous chlorination study of carbazole by Xu et al. (2017), nine chlorocarbazole congeners were identified via comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS). Among the four dichlorocarbazole isomers detected (3,6-dichlorocarbazole, 1,6-dichlorocarbazole, 1,3-dichlorocarbazole, and 1,8-dichlorocarbazole), 3,6-dichlorocarbazole was classified as a 'major analogue' of the dichlorocarbazole group, while 1,8-dichlorocarbazole was identified as a minor congener [1]. The Fukui index for electrophilic attack, f⁻¹(r), confirmed that the C3 and C6 atoms of carbazole are the predominant sites for chlorine substitution, whereas C1 and C8 are less favored [1].

Carbazole chlorination Electrophilic aromatic substitution Fukui index Regioselectivity Environmental chemistry

OLED Host Thermal Stability: 1,8-Disubstituted Carbazole Hosts Achieve Tg 138–154°C Versus mCP Host Tg of 60°C

Huang et al. (2013) designed two 1,8-disubstituted carbazole-based bipolar hosts, 1,8-OXDCz and 1,8-mBICz, synthesized via functionalization at the 1,8-positions. These hosts exhibited glass transition temperatures (Tg) of 138°C and 154°C, respectively [1]. In contrast, the widely used carbazole-based host mCP (1,3-bis(N-carbazolyl)benzene, a 3,6/9-substituted architecture) suffers from a low Tg of only 60°C, poor thermal stability, and unsatisfactory film-forming properties [2]. The green phosphorescent OLED (PhOLED) employing 1,8-OXDCz achieved an ideal turn-on voltage of 2.5 V (at 1.58 cd/m²), a maximum current efficiency (ηc,max) of 73.9 cd/A, and a maximum power efficiency (ηp,max) of 89.7 lm/W, representing among the best reported performances for Ir(ppy)₃-based devices with simple configurations [1]. The mCP-based comparison device showed a higher turn-on voltage of ~3 V [3].

OLED host materials Glass transition temperature Phosphorescent OLED Morphological stability 1,8-Disubstituted carbazole

Unique Precursor to 1,8-Diaminocarbazole Anion Receptor Building Blocks: Scalable, Chromatography-Free Synthetic Route

Chmielewski (2010) reported a one-pot, multigram, chromatography-free procedure for the preparation of 1,8-diamino-9H-carbazole—the key building block for anion receptors and conducting polymers—via palladium-catalyzed reduction of nitro groups and simultaneous hydrodechlorination of 3,6-dichloro-1,8-dinitrocarbazole . This intermediate (3,6-dichloro-1,8-dinitrocarbazole) is itself easily produced on a large scale from inexpensive carbazole . The resulting 1,8-diaminocarbazole-derived bisamide receptors exhibit remarkable selectivity for oxyanions: in the 2018 study by Bąk et al., these receptors displayed a more than 15-fold increase in fluorescence intensity upon binding H₂PO₄⁻ and AcO⁻ in DMSO + 0.5% H₂O, functioning as sensitive turn-on fluorescent sensors [1]. The 1,8-diamino substitution pattern is structurally indispensable for this activity—the convergent arrangement of the two amino groups at the peri-positions creates a preorganized hydrogen-bond-donor cleft that cannot be replicated by 3,6-diamino or other isomeric substitution patterns [2].

Anion receptor Fluorescent sensor 1,8-Diaminocarbazole Hydrogen bond donor Supramolecular chemistry

Environmental Occurrence Profile: 1,8-Dichlorocarbazole Is a Minor Congener; Distinct from Predominant 3,6-Dichlorocarbazole in Sediment and Water Analyses

In the comprehensive chlorination pathway elucidated by Xu et al. (2017), nine chlorocarbazole congeners were identified, spanning mono- through tetra-substituted species. Among the four dichlorocarbazole isomers, 3,6-dichlorocarbazole was consistently the major analogue, whereas 1,8-dichlorocarbazole was detected as a minor component [1]. This distribution pattern is corroborated by the CPO (chloroperoxidase)-mediated chlorination study by Chen et al. (2018), where 3-mono- and 3,6-dichlorocarbazoles predominated in the formation products [2]. In sediment monitoring of the Laurentian Great Lakes (2022), 3,6-dichlorocarbazole (36-CCZ) was among the most frequently detected congeners, while 1,8-substituted species were not reported among the dominant PHCZs [3]. The differential environmental abundance directly reflects the intrinsic regiochemical bias of carbazole electrophilic substitution and has implications for analytical standard procurement when developing congener-specific detection methods.

Polyhalogenated carbazoles Environmental contaminant Sediment analysis Disinfection byproduct PHCZ

Steric and Electronic Differentiation of 1,8-Positions Enables Sequential Cross-Coupling Strategies Unavailable to 3,6-Dichlorocarbazole

The chlorine atoms at the 1,8-positions of carbazole reside in a sterically congested peri-environment adjacent to the N–H group, which differentiates their reactivity from the electronically activated but sterically unencumbered 3,6-positions. As noted by Huang et al. (2013), substitution at the less activated C1 and C8 positions of carbazole typically requires prior protection of the 3,6-positions via electrophilic substitution with suitable functional groups—a strategic necessity that does not apply to 3,6-dichlorocarbazole, where the most reactive sites are already occupied [1]. This differential site reactivity is exploited in the synthesis of 1,8-dichlorocarbazole itself: the 3,6-positions are first blocked (as in 3,6-dichloro-1,8-dinitrocarbazole), enabling selective functionalization at positions 1 and 8, after which the 3,6-substituents can be removed (via hydrodechlorination) or retained for further diversification . The 1997 study by Bonesi et al. on the synthesis and isolation of chlorocarbazoles confirmed that 1-chlorocarbazole, 1,6-dichlorocarbazole, and 1,8-dichlorocarbazole had historically never been isolated from direct chlorination reaction mixtures, underscoring the synthetic challenge of accessing 1-substituted carbazoles [2].

Cross-coupling Suzuki-Miyaura reaction Steric hindrance Site selectivity Carbazole functionalization

Procurement Differentiation: Supply Base Asymmetry Between 1,8-Dichlorocarbazole and the Commodity Isomer 3,6-Dichlorocarbazole

The commercial supply landscape for dichlorocarbazole isomers reflects the underlying synthetic accessibility differences. 3,6-Dichlorocarbazole (CAS 5599-71-3) is a commodity research intermediate available from numerous global suppliers (TCI, Santa Cruz Biotechnology, Sigma-Aldrich/Merck, Beyotime, GLPBio, and many regional vendors) with catalog pricing typically in the range of ¥68–210 (~$10–30 USD) per gram at 96% purity . In contrast, 1,8-dichlorocarbazole (CAS 102871-57-8) is listed by a substantially smaller number of specialty suppliers, typically at higher cost reflecting the multi-step synthesis required . This supply base asymmetry directly results from the regiochemical challenge documented above: 3,6-dichlorocarbazole is accessible via one-step direct chlorination, whereas 1,8-dichlorocarbazole demands a protection–nitration–chlorination–deprotection sequence .

Chemical procurement Supply chain Research chemical Custom synthesis Specialty intermediate

Validated Application Scenarios Where 1,8-Dichloro-9H-Carbazole Is the Preferred Procurement Choice


Synthesis of 1,8-Diaminocarbazole-Based Fluorescent Anion Sensors and Transmembrane Transporters

Research groups developing turn-on fluorescent chemosensors for dihydrogen phosphate (H₂PO₄⁻) and acetate (AcO⁻), or constructing artificial anion transporters for lipid bilayer studies, require 1,8-dichlorocarbazole as the key intermediate for preparing 1,8-diaminocarbazole building blocks. The documented >15-fold fluorescence enhancement upon oxyanion binding and H₂PO₄⁻/Cl⁻ selectivity ratios exceeding 700 make this among the most sensitive carbazole-based anion receptor platforms reported. No isomeric dichlorocarbazole provides an alternative entry point to this receptor architecture [1][2].

Fabrication of High-Tg Bipolar Host Materials for Phosphorescent OLEDs with Low Turn-On Voltage

OLED device engineers seeking host materials with glass transition temperatures exceeding 130°C—necessary for thermal stability during device operation and storage—should procure 1,8-dichlorocarbazole as the precursor for 1,8-disubstituted carbazole hosts. The demonstrated Tg values of 138°C (1,8-OXDCz) and 154°C (1,8-mBICz) represent a >2-fold improvement over the widely used mCP host (Tg 60°C), directly translating into superior film morphology and device longevity. The 2.5 V turn-on voltage, 73.9 cd/A current efficiency, and 89.7 lm/W power efficiency achieved with 1,8-OXDCz-based green PhOLEDs rank among the best reported for simple Ir(ppy)₃ devices [3].

Development of Congener-Specific Analytical Methods for Polyhalogenated Carbazole (PHCZ) Environmental Monitoring

Environmental analytical laboratories quantifying PHCZs in drinking water, sediment, or biota by GC×GC–MS or LC–MS/MS require authentic 1,8-dichlorocarbazole reference standards to achieve isomer-specific identification and avoid misassignment. Since 3,6-dichlorocarbazole is the dominant environmental congener (detection frequency >75% in coastal sediments) and 1,8-dichlorocarbazole co-occurs as a minor but structurally confirmed byproduct of aqueous chlorination, method validation without the 1,8-isomer standard risks false negatives or inaccurate congener profiling [4][5].

Sequential Functionalization Strategies for Carbazole-Based Donor–Acceptor Materials and Conducting Polymers

Materials chemists designing carbazole-based conjugated polymers, dendrimers, or small-molecule donor–acceptor architectures that require differentiated reactivity at the 1,8-positions versus the 3,6-positions should select 1,8-dichlorocarbazole as the starting scaffold. The chlorine atoms at the sterically hindered peri-positions can undergo Pd-catalyzed Suzuki–Miyaura, Stille, or Sonogashira cross-coupling, while the 3,6-positions remain available for independent electrophilic functionalization (or vice versa when 3,6-positions are protected). This orthogonal reactivity pattern is unavailable with 3,6-dichlorocarbazole, where the most activated sites are already occupied [6].

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